molecular formula C12H17N3O2S B2560190 N-methyl-N-({[1-(5-methyl-1,3-thiazol-2-yl)ethyl]carbamoyl}methyl)prop-2-enamide CAS No. 2197801-11-7

N-methyl-N-({[1-(5-methyl-1,3-thiazol-2-yl)ethyl]carbamoyl}methyl)prop-2-enamide

Cat. No.: B2560190
CAS No.: 2197801-11-7
M. Wt: 267.35
InChI Key: WVXPPBJKQLJTPC-UHFFFAOYSA-N
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Description

N-methyl-N-({[1-(5-methyl-1,3-thiazol-2-yl)ethyl]carbamoyl}methyl)prop-2-enamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a thiazole ring, a carbamoyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-({[1-(5-methyl-1,3-thiazol-2-yl)ethyl]carbamoyl}methyl)prop-2-enamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the thiazole derivative with an isocyanate or carbamoyl chloride in the presence of a base.

    Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride or a similar reagent to form the prop-2-enamide moiety.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-({[1-(5-methyl-1,3-thiazol-2-yl)ethyl]carbamoyl}methyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or halides to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

  • **Substitution

Properties

IUPAC Name

N-methyl-N-[2-[1-(5-methyl-1,3-thiazol-2-yl)ethylamino]-2-oxoethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-5-11(17)15(4)7-10(16)14-9(3)12-13-6-8(2)18-12/h5-6,9H,1,7H2,2-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXPPBJKQLJTPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)C(C)NC(=O)CN(C)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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